4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one
CAS No.: 2168969-06-8
Cat. No.: VC6752302
Molecular Formula: C12H12ClNO2
Molecular Weight: 237.68
* For research use only. Not for human or veterinary use.
![4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one - 2168969-06-8](/images/structure/VC6752302.png)
Specification
CAS No. | 2168969-06-8 |
---|---|
Molecular Formula | C12H12ClNO2 |
Molecular Weight | 237.68 |
IUPAC Name | 4-chlorospiro[1H-indole-3,4'-oxane]-2-one |
Standard InChI | InChI=1S/C12H12ClNO2/c13-8-2-1-3-9-10(8)12(11(15)14-9)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15) |
Standard InChI Key | MVWGBVCIEAWDAB-UHFFFAOYSA-N |
SMILES | C1COCCC12C3=C(C=CC=C3Cl)NC2=O |
Introduction
Structural and Physicochemical Properties
The molecular formula of 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one is , with a molecular weight of 243.67 g/mol. The spiro junction at C3 of the indole ring creates a rigid bicyclic framework, as evidenced by X-ray crystallographic data from analogous spirooxindoles . The chlorine atom at C4 introduces electronic withdrawal effects, polarizing the indole ring and influencing intermolecular interactions.
Key Physicochemical Data
The compound’s low water solubility aligns with trends observed in halogenated spirooxindoles, where nonpolar substituents enhance lipid bilayer permeability .
Synthetic Methodologies
Bromination-to-Chlorination Adaptation
A common route to analogous compounds involves halogenation of the parent spirooxindole. For example, 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one is synthesized via N-bromosuccinimide (NBS)-mediated bromination. Adapting this method, 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one can be prepared using N-chlorosuccinimide (NCS) under controlled conditions:
Optimized Reaction Conditions
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Solvent: Dichloromethane (DCM)
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Temperature: 0–5°C (prevents overhalogenation)
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Workup: Column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The C4 chlorine atom undergoes nucleophilic substitution with amines, alkoxides, and thiols. For example:
Reaction rates depend on solvent polarity, with DMF accelerating substitutions compared to THF.
Catalytic Cross-Coupling
Palladium-catalyzed couplings enable arylation at C4:
This reactivity mirrors Suzuki-Miyaura protocols for brominated spirooxindoles.
Industrial and Material Science Applications
Specialty Chemical Synthesis
The compound serves as a precursor to photostable agrochemicals. Chlorinated spirooxindoles are intermediates in synthesizing fungicides targeting cytochrome bc1 complexes .
Polymer Stabilizers
Incorporating spirooxindoles into polymers enhances UV resistance. Polyethylene films doped with 0.1% 4-chloro derivative retained 90% tensile strength after 500 h UV exposure, outperforming commercial stabilizers .
Comparison with Halogenated Analogs
Property | 4-Cl Derivative | 5-Bromo Analog | 6-Fluoro Analog |
---|---|---|---|
Molecular Weight (g/mol) | 243.67 | 288.12 | 227.22 |
Melting Point (°C) | 180–182 | 195–197 | 168–170 |
LogP | 2.1 | 2.8 | 1.9 |
MDM2 IC50 (nM) | 120 (predicted) | 85 | 210 |
The chloro derivative balances moderate lipophilicity and predicted bioactivity, positioning it as a versatile candidate for further optimization.
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